molecular formula C12H14N2O2 B13688126 2-(4-Ethoxyphenyl)imidazole-5-methanol

2-(4-Ethoxyphenyl)imidazole-5-methanol

Cat. No.: B13688126
M. Wt: 218.25 g/mol
InChI Key: LHJSLPUSDMWOJX-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)imidazole-5-methanol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the ethoxyphenyl group and the methanol moiety in this compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-ethoxybenzaldehyde with glyoxal and ammonium acetate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization, forming the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Brønsted acids or metal catalysts may be employed to improve efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(4-Ethoxyphenyl)imidazole-5-carboxylic acid.

    Reduction: 2-(4-Ethoxyphenyl)dihydroimidazole-5-methanol.

    Substitution: 2-(4-Aminophenyl)imidazole-5-methanol.

Scientific Research Applications

2-(4-Ethoxyphenyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can also interact with metal ions, influencing various biochemical pathways. The ethoxyphenyl group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole-5-methanol: Lacks the ethoxy group, which may reduce its solubility and reactivity.

    2-(4-Methoxyphenyl)imidazole-5-methanol: Contains a methoxy group instead of an ethoxy group, which can influence its electronic properties and reactivity.

    2-(4-Chlorophenyl)imidazole-5-methanol: The presence of a chlorine atom can significantly alter its chemical behavior and biological activity.

Uniqueness

2-(4-Ethoxyphenyl)imidazole-5-methanol is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity. This modification can lead to improved performance in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

[2-(4-ethoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C12H14N2O2/c1-2-16-11-5-3-9(4-6-11)12-13-7-10(8-15)14-12/h3-7,15H,2,8H2,1H3,(H,13,14)

InChI Key

LHJSLPUSDMWOJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=C(N2)CO

Origin of Product

United States

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